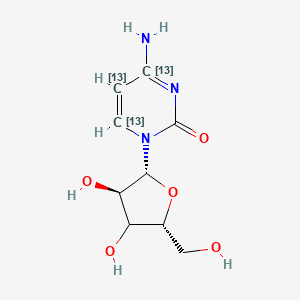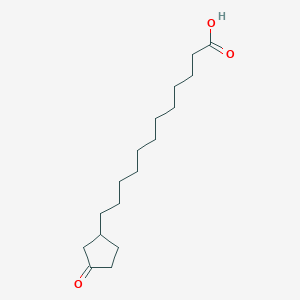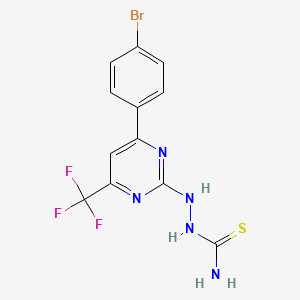
3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H15N3•HCl and a molecular weight of 237.73 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by its unique structure, which includes an ethyl group, a hydrazino group, and a methylquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, starting with the appropriate aromatic precursors. This often involves cyclization reactions to form the quinoline ring.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions. These reactions are typically carried out under basic conditions using alkyl halides as the alkylating agents.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine or its derivatives. This step is usually performed under acidic conditions to ensure the formation of the hydrazino group.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical research.
Scientific Research Applications
3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline core can interact with DNA and RNA, affecting their function and stability. These interactions lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinoquinoline: Similar structure but lacks the ethyl and methyl groups.
8-Methylquinoline: Lacks the hydrazino and ethyl groups.
3-Ethylquinoline: Lacks the hydrazino and methyl groups.
Uniqueness
3-Ethyl-2-hydrazino-8-methylquinoline hydrochloride is unique due to the presence of all three functional groups (ethyl, hydrazino, and methyl) on the quinoline core. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1171652-46-2 |
|---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChI Key |
IQCCNHRGOFCPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC(=C2N=C1NN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine](/img/structure/B13725541.png)










